molecular formula C9H8N2O3 B13004132 2-(Pyrazolo[1,5-a]pyridin-2-yloxy)aceticacid

2-(Pyrazolo[1,5-a]pyridin-2-yloxy)aceticacid

Katalognummer: B13004132
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: VKRIQONBQOFLEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyrazolo[1,5-a]pyridin-2-yloxy)acetic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core linked to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrazolo[1,5-a]pyridin-2-yloxy)acetic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyridine ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using scalable and environmentally friendly processes.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Pyrazolo[1,5-a]pyridin-2-yloxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen atoms.

    Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wirkmechanismus

The mechanism of action of 2-(Pyrazolo[1,5-a]pyridin-2-yloxy)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may interact with cellular pathways to induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(Pyrazolo[1,5-a]pyridin-2-yloxy)acetic acid is unique due to its specific structural features and the ability to undergo a wide range of chemical reactions. Its derivatives have shown promising applications in various fields, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C9H8N2O3

Molekulargewicht

192.17 g/mol

IUPAC-Name

2-pyrazolo[1,5-a]pyridin-2-yloxyacetic acid

InChI

InChI=1S/C9H8N2O3/c12-9(13)6-14-8-5-7-3-1-2-4-11(7)10-8/h1-5H,6H2,(H,12,13)

InChI-Schlüssel

VKRIQONBQOFLEQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CC(=NN2C=C1)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.